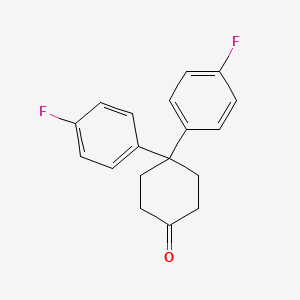

4,4-Bis(p-fluorophenyl)cyclohexanone

Descripción

4,4-Bis(p-fluorophenyl)cyclohexanone is a diaryl-substituted cyclohexanone derivative characterized by two para-fluorinated phenyl groups attached to the 4-positions of the cyclohexanone ring. Its molecular formula is C₁₈H₁₄F₂O, with a molecular weight of 296.31 g/mol. This compound is notable for its applications in pharmaceuticals, particularly as a precursor in synthesizing psychotropic agents such as penfluridol and pimozide derivatives . Its synthesis typically involves aldol condensation under base-catalyzed conditions, using ketones and fluorinated aromatic aldehydes .

Propiedades

Número CAS |

61271-78-1 |

|---|---|

Fórmula molecular |

C18H16F2O |

Peso molecular |

286.3 g/mol |

Nombre IUPAC |

4,4-bis(4-fluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C18H16F2O/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |

Clave InChI |

JTZRUHGVAQOPSE-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone

Molecular Formula : C₂₀H₁₆F₂O

Key Features :

- Structural isomer with fluorophenyl groups at the 2,6-positions instead of 4,4-positions.

- Exhibits conjugated benzylidene groups, enhancing rigidity compared to the non-conjugated target compound. Applications: Used in materials science as a photoinitiator component due to its extended conjugation . Data Comparison:

| Property | 4,4-Bis(p-fluorophenyl)cyclohexanone | (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone |

|---|---|---|

| Molecular Weight (g/mol) | 296.31 | 310.34 |

| Substituent Position | 4,4' | 2,6 |

| Conjugation | Non-conjugated | Conjugated (benzylidene) |

| Primary Application | Pharmaceuticals | Polymerization catalysts |

4,4-Difluorocyclohexanone

Molecular Formula : C₆H₈F₂O

Key Features :

- Direct fluorination of the cyclohexanone ring (aliphatic fluorine) rather than aromatic substitution.

- Smaller molecular size and higher polarity due to electronegative fluorine atoms.

Physical Properties : - Melting Point: Not reported (liquid at room temperature).

- Boiling Point : ~122.9°C .

Reactivity : More reactive in nucleophilic additions due to electron-withdrawing fluorine atoms on the ketone ring.

Applications : Intermediate in agrochemical synthesis .

Comparison Insight :

- The aromatic fluorine in 4,4-Bis(p-fluorophenyl)cyclohexanone provides steric bulk and π-π stacking capability, unlike the aliphatic fluorine in 4,4-difluorocyclohexanone, which enhances solubility in polar solvents .

4,4-Bis(4'-hydroxyphenyl)cyclohexanone

Molecular Formula : C₁₈H₁₈O₃

Key Features :

- Hydroxyl groups instead of fluorine substituents.

- Exhibits hydrogen-bonding capacity, enabling host-guest chemistry in crystal lattices .

Structural Behavior : - Forms chiral ladder frameworks (P2₁ symmetry) with phenol guests, contrasting with the fluorine-substituted analogue, which lacks strong H-bond donors . Applications: Used in supramolecular chemistry for selective guest inclusion.

Data Comparison :

| Property | 4,4-Bis(p-fluorophenyl)cyclohexanone | 4,4-Bis(4'-hydroxyphenyl)cyclohexanone |

|---|---|---|

| Functional Groups | Fluorophenyl | Hydroxyphenyl |

| Hydrogen Bonding | Weak (C-F···H interactions) | Strong (O-H···O/N) |

| Crystal Packing | Less adaptable | Flexible host-guest frameworks |

| Thermal Stability (TGA) | Higher (>200°C) | Lower (Tₒₙₛₑₜ = 90–140°C) |

4,4'-Bicyclohexanone

Molecular Formula : C₁₂H₁₈O₂

Key Features :

Comparison Insight :

- The absence of aromatic substituents in 4,4'-bicyclohexanone reduces π-π interactions, leading to lower melting points than 4,4-Bis(p-fluorophenyl)cyclohexanone .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.